molecular formula C12H27NO5Si B095803 Ethyl (3-(triethoxysilyl)propyl)carbamate CAS No. 17945-05-0

Ethyl (3-(triethoxysilyl)propyl)carbamate

Cat. No. B095803
M. Wt: 293.43 g/mol
InChI Key: MVUXVDIFQSGECB-UHFFFAOYSA-N
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Patent
US06388117B2

Procedure details

In a 10 L distillation autoclave, 3-aminopropyltriethoxysilane (3321 g, 15 mol) are brought to reaction with urea (928 g, 15.45 mol) and ethanol (3458 g, 75 mol) at 230° C. and pressure between 35 and 23 bar. The resultant ammonia is continuously stripped out by the ethanol vapors.
Quantity
3321 g
Type
reactant
Reaction Step One
Name
Quantity
928 g
Type
reactant
Reaction Step Two
Quantity
3458 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].N[C:16](N)=[O:17].N.[CH2:20]([OH:22])[CH3:21]>>[CH2:10]([O:9][Si:5]([CH2:4][CH2:3][CH2:2][NH:1][C:16](=[O:17])[O:22][CH2:20][CH3:21])([O:12][CH2:13][CH3:14])[O:6][CH2:7][CH3:8])[CH3:11]

Inputs

Step One
Name
Quantity
3321 g
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
928 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
3458 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)O[Si](OCC)(OCC)CCCNC(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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